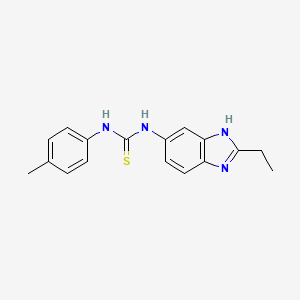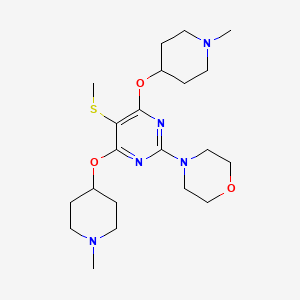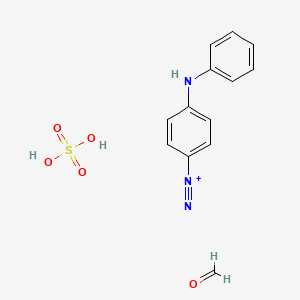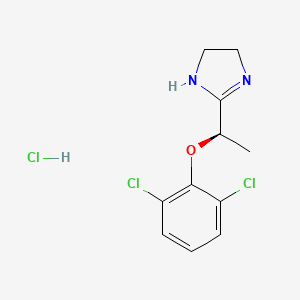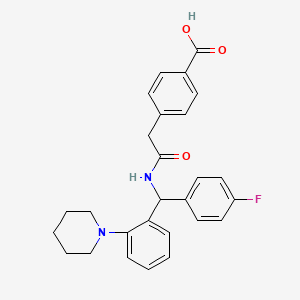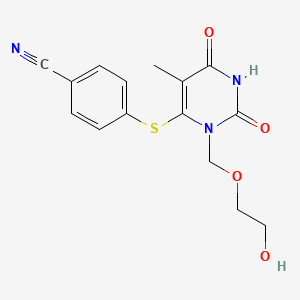
6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is a synthetic compound with a complex molecular structure It is characterized by the presence of a cyanophenyl group, a thioether linkage, and a thymine base modified with a hydroxyethoxy methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the 4-cyanophenyl thioether derivative, which is then reacted with a thymine derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques like continuous flow reactors and automated synthesis systems. Quality control measures are also implemented to ensure the consistency and safety of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyanophenyl group can be reduced to an aminophenyl group using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyethoxy methyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether group yields sulfoxides or sulfones, while reduction of the cyanophenyl group produces aminophenyl derivatives.
Applications De Recherche Scientifique
6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Industry: It is used in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine involves its interaction with specific molecular targets. In biological systems, it may bind to DNA or proteins, altering their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-((4-Cyanophenyl)thio)-1-methylthymine: Similar structure but lacks the hydroxyethoxy group.
6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)ethyl)thymine: Similar structure with a different substitution pattern on the thymine base.
Uniqueness
6-((4-Cyanophenyl)thio)-1-((2-hydroxyethoxy)methyl)thymine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
125056-69-1 |
|---|---|
Formule moléculaire |
C15H15N3O4S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
4-[3-(2-hydroxyethoxymethyl)-5-methyl-2,6-dioxopyrimidin-4-yl]sulfanylbenzonitrile |
InChI |
InChI=1S/C15H15N3O4S/c1-10-13(20)17-15(21)18(9-22-7-6-19)14(10)23-12-4-2-11(8-16)3-5-12/h2-5,19H,6-7,9H2,1H3,(H,17,20,21) |
Clé InChI |
YCFRNZGEEGRPEH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=O)NC1=O)COCCO)SC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


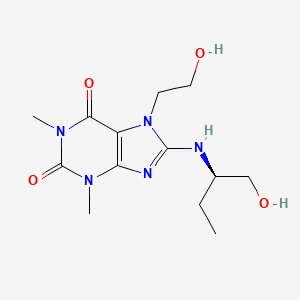
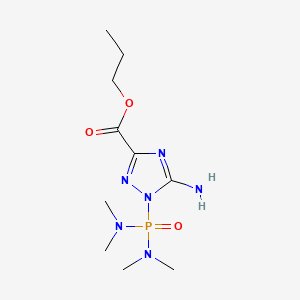
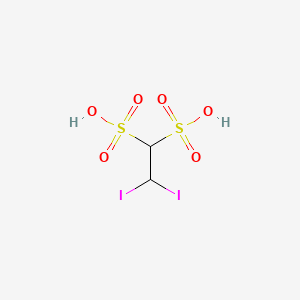
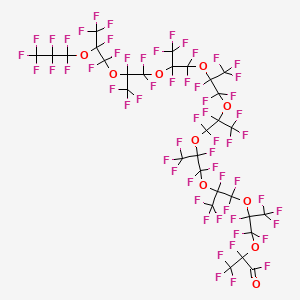
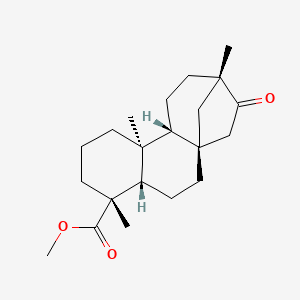
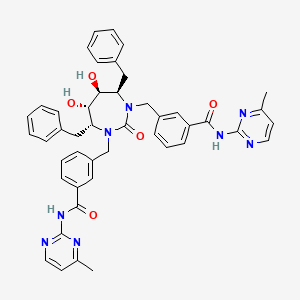
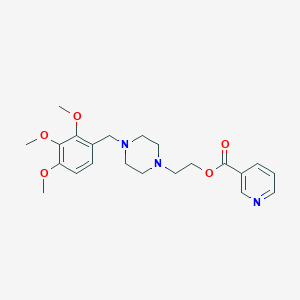
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-48-[(octadecylamino)methyl]-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12786363.png)
